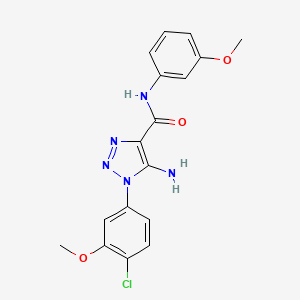![molecular formula C22H16BrClN2O4 B5084094 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and receptors by binding to their active sites and preventing their activity. It has also been found to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, such as tyrosine kinases and G-protein-coupled receptors. It has also been found to induce apoptosis in cancer cells by activating specific pathways. Additionally, it has been reported to exhibit fluorescent properties, making it a potential candidate for imaging purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its potent inhibitory activity against certain enzymes and receptors, its potential use in cancer therapy, and its fluorescent properties. However, its limitations include its complex synthesis method, the need for specific reagents and conditions, and the lack of complete understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development, cancer therapy, and imaging. Additionally, its potential use as a tool for studying specific enzymes and receptors could be further explored.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide involves a multi-step process that requires specific reagents and conditions. The synthesis begins with the reaction of 2-amino-4-bromophenol with 2-bromoacetyl bromide in the presence of a base to form 2-(4-bromophenoxy)acetamide. This intermediate is then reacted with 2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent to form the final product, 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide. The purity and yield of the final product can be improved by using appropriate purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been investigated for its potential use in cancer therapy and as a fluorescent probe for imaging purposes.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O4/c1-28-19-8-2-13(10-17(19)24)22-26-18-11-15(5-9-20(18)30-22)25-21(27)12-29-16-6-3-14(23)4-7-16/h2-11H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHDXQUALCRPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)